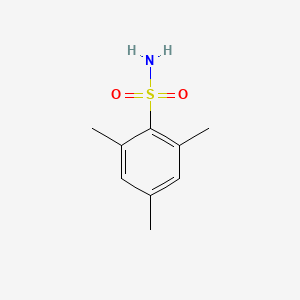

2,4,6-Trimethylbenzenesulfonamide

説明

特性

IUPAC Name |

2,4,6-trimethylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2S/c1-6-4-7(2)9(8(3)5-6)13(10,11)12/h4-5H,1-3H3,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YECJUZIGFPJWGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50293162 | |

| Record name | 2,4,6-trimethylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50293162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4543-58-2 | |

| Record name | 2,4,6-Trimethylbenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4543-58-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 87569 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004543582 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4543-58-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87569 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4,6-trimethylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50293162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Sulfonyl Chloride Route with Amination

The most detailed and industrially relevant preparation method involves the reaction of a sulfonyl chloride derivative of 2,4,6-trimethylbenzene with ammonia or an amine source to form the sulfonamide. The key steps are:

Step 1: Formation of Hydroxylamine Intermediate

Ethyl acetate, hydroxylamine hydrochloride, and potassium carbonate are reacted in an organic solvent. The molar ratio is approximately 2:3-5:6-7. Initially, ethyl acetate and hydroxylamine hydrochloride are mixed to allow reaction, followed by the addition of potassium carbonate to promote further reaction. The mixture is then filtered, extracted, dried, and solvent removed to yield white solids.Step 2: Sulfonylation

The white solids obtained are reacted with a sulfonyl chloride derivative of 2,4,6-trimethylbenzene in the presence of triethylamine. This reaction typically occurs in an organic solvent, and after completion, the reaction mixture is poured into an ice-water mixture to precipitate out the sulfonamide as a white solid.Step 3: Purification

The precipitated solid is further treated with 70% perchloric acid in an organic solvent, then again poured into ice water to separate the purified sulfonamide. The final product is dried and solvent removed to obtain needle-like crystals of this compound.

This method is noted for its simplicity and the high purity of the aminoation reagent produced, making it suitable for applications in energy materials and other chemical fields.

Alternative Synthetic Routes

While the above method is the most documented, other synthetic approaches involve:

Direct sulfonation of 2,4,6-trimethylbenzene derivatives followed by conversion to sulfonamide via reaction with ammonia or amines, though these methods are less detailed in literature.

Use of organometallic intermediates such as 2-mesitylmagnesium bromide reacting with sulfonylating agents to form sulfonamide derivatives, as referenced in related sulfinamide syntheses.

Precursor Preparation

The preparation of this compound requires the precursor 2,4,6-trimethylbenzenesulfonyl chloride or related sulfonyl derivatives. These are generally prepared by:

- Carboxylation of 1,3,5-trimethylbenzene (mesitylene) under catalytic conditions with carbon dioxide, followed by chlorination to form sulfonyl chloride intermediates.

This precursor synthesis is crucial as it influences the overall yield and purity of the sulfonamide product.

Comparative Data Table of Preparation Parameters

| Preparation Step | Reagents/Conditions | Molar Ratios/Details | Outcome/Notes |

|---|---|---|---|

| Hydroxylamine intermediate | Ethyl acetate, hydroxylamine hydrochloride, potassium carbonate | 2 : 3-5 : 6-7 | White solids after solvent removal |

| Sulfonylation | Sulfonyl chloride derivative, triethylamine | Stoichiometric amounts | White precipitate of sulfonamide |

| Purification | 70% Perchloric acid in organic solvent | Excess acid | Needle-like crystals of sulfonamide |

| Precursor synthesis | 1,3,5-trimethylbenzene, CO2, catalyst | Optimized for 6-12 h reaction | 2,4,6-trimethylbenzoic acid precursor |

Research Findings and Analysis

The method disclosed in patent CN104829499A demonstrates a robust, scalable approach to this compound, emphasizing mild reaction conditions and straightforward purification steps.

The use of potassium carbonate as a base in the hydroxylamine intermediate step ensures efficient conversion and minimal side products.

Triethylamine acts as an acid scavenger during sulfonylation, improving the yield and purity of the sulfonamide.

Perchloric acid treatment is critical for removing impurities and facilitating crystallization of the final product.

The precursor synthesis via carboxylation of mesitylene provides an economical and green approach, enhancing the sustainability of the overall process.

Alternative organometallic routes, while less common, offer stereochemical control and access to related sulfinamide derivatives but are more complex and less suited for bulk production.

化学反応の分析

Types of Reactions

2,4,6-Trimethylbenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids.

Reduction: Reduction reactions can convert the sulfonamide group to an amine.

Substitution: The methyl groups on the benzene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophilic substitution reactions often involve reagents like bromine or chlorine under acidic conditions.

Major Products Formed

The major products formed from these reactions include sulfonic acids, amines, and various substituted derivatives of the original compound .

科学的研究の応用

Medicinal Chemistry

Anticancer Activity

Research has demonstrated that sulfonamide compounds exhibit significant anticancer properties. For instance, 2,4,6-trimethylbenzenesulfonamide derivatives have been synthesized and tested for their cytotoxic effects against various human cancer cell lines. A study highlighted the synthesis of novel sulfonamide-tetrandrine derivatives, which showed enhanced cytotoxic activity compared to their parent compounds against cell lines such as MDA-MB-231 (breast cancer) and PC3 (prostate cancer) . The mechanism of action often involves the induction of apoptosis through modulation of apoptotic pathways .

Diabetes Treatment

Sulfonamides are also being explored for their potential in treating type 2 diabetes. The compound's ability to interact with PPARγ (Peroxisome Proliferator-Activated Receptor Gamma) has been studied, indicating that derivatives of this compound could serve as partial agonists with favorable pharmacokinetic profiles . This suggests a pathway for developing new antidiabetic agents with reduced side effects compared to traditional treatments.

Organic Synthesis

Building Block in Chemical Synthesis

this compound serves as a versatile building block in organic synthesis. It is utilized in the preparation of various derivatives that can be further modified for specific applications in pharmaceuticals and agrochemicals . The compound's sulfonamide group allows for diverse functionalization, making it a valuable intermediate in synthetic pathways.

Catalytic Applications

Recent studies have reported the use of this compound in catalytic enantioselective syntheses. Its application in reactions involving N-allylation has shown promising results in achieving high yields and enantioselectivity . This positions it as a key reagent in asymmetric synthesis processes.

Material Science

Polymer Chemistry

In material science, sulfonamides like this compound are being investigated for their role in polymer chemistry. Their incorporation into polymer matrices can enhance properties such as thermal stability and mechanical strength. Research into these applications is ongoing and shows potential for developing advanced materials with tailored characteristics.

Table 1: Cytotoxic Activity of Sulfonamide Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound 1 | MDA-MB-231 | 1.57 | Induces apoptosis via Bcl-2 modulation |

| Compound 2 | PC3 | 1.94 | Inhibits cell proliferation |

| Compound 3 | WM9 | 1.68 | Activates PARP cleavage |

Note: The IC50 values indicate the concentration required to inhibit cell growth by 50%.

Table 2: Applications of this compound

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Anticancer agents and diabetes treatment |

| Organic Synthesis | Building block for pharmaceuticals |

| Material Science | Enhancements in polymer properties |

作用機序

The mechanism of action of 2,4,6-trimethylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their structure and function. This interaction can inhibit enzyme activity or alter cellular processes, making it a valuable compound in medicinal chemistry .

類似化合物との比較

Similar Compounds

- 2-Methylbenzenesulfonamide

- 4-Fluoro-2-methylbenzenesulfonamide

- 5-Amino-2-methylbenzenesulfonamide

Uniqueness

2,4,6-Trimethylbenzenesulfonamide is unique due to the presence of three methyl groups on the benzene ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other sulfonamides and contributes to its specific properties and applications .

生物活性

2,4,6-Trimethylbenzenesulfonamide (TMBS) is a sulfonamide compound that has garnered attention for its diverse biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical formula for this compound is . Its structure consists of a benzene ring with three methyl groups at the 2, 4, and 6 positions and a sulfonamide group. This unique arrangement contributes to its reactivity and interaction with biological systems.

TMBS exhibits its biological activity primarily through the following mechanisms:

- Enzyme Inhibition : The sulfonamide group can mimic para-aminobenzoic acid (PABA), allowing TMBS to inhibit dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This inhibition disrupts bacterial growth and replication.

- Hydrogen Bonding : TMBS can form hydrogen bonds with various biological macromolecules, influencing protein conformation and function. This interaction can modulate enzyme activity and alter cellular processes .

Antimicrobial Activity

TMBS has been studied for its potential antimicrobial properties. Research indicates that it possesses inhibitory effects on several bacterial strains. In vitro studies demonstrate that TMBS can effectively reduce bacterial growth by interfering with essential metabolic pathways.

Anticancer Properties

Recent studies have suggested that TMBS may exhibit anticancer activity. It has been shown to induce apoptosis in cancer cell lines through the modulation of specific signaling pathways. The compound's ability to interact with cellular targets makes it a candidate for further investigation in cancer therapy.

Cardiovascular Effects

A study involving isolated rat heart models revealed that certain derivatives of benzenesulfonamide, including TMBS, could influence perfusion pressure and coronary resistance. The results indicated that TMBS could potentially affect calcium channel activity, leading to modifications in cardiovascular function .

Case Studies

- Antimicrobial Efficacy : A study evaluated TMBS against various bacterial strains, demonstrating significant inhibition rates compared to control groups. The results highlighted its potential as a therapeutic agent in treating bacterial infections.

- Cancer Cell Lines : In a controlled laboratory setting, TMBS was tested on multiple cancer cell lines. The findings indicated a dose-dependent response where higher concentrations led to increased apoptosis rates among treated cells.

- Cardiovascular Research : An investigation into the effects of TMBS on isolated rat hearts showed a decrease in perfusion pressure over time. The study utilized docking simulations to predict interactions between TMBS and calcium channels, supporting its role as a modulator of cardiovascular function .

Data Tables

Q & A

Advanced Research Question

- Reactivity Prediction : Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks () .

- Toxicity Profiling : QSAR models (e.g., TOPKAT) assess mutagenicity or hepatotoxicity using PubChem data () .

Methodological Insight : Validate computational results with in vitro assays (e.g., Ames test for mutagenicity) .

What safety protocols are essential for handling this compound in laboratory settings?

Basic Research Question

- Hazard Mitigation : Use PPE (gloves, goggles) to avoid skin/eye contact (H302 hazard in ). Work in fume hoods to prevent inhalation .

- Storage : Store in airtight containers at RT, away from oxidizers () .

Methodological Insight : Regularly review SDS sheets (e.g., ) for updates on first-aid measures and disposal guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。